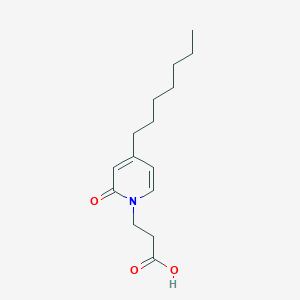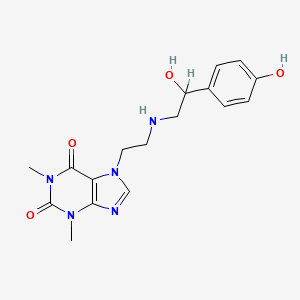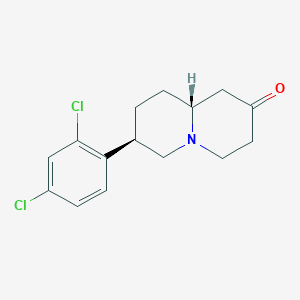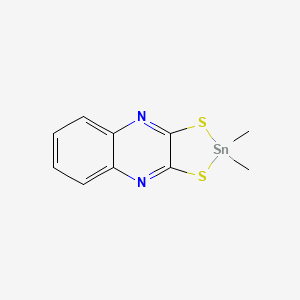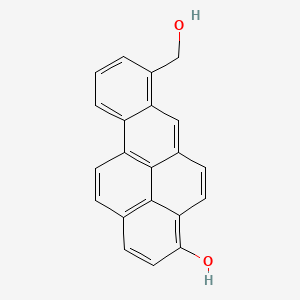
Benzo(a)pyrene-7-methanol, 3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-7-methanol, 3-hydroxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. It is often studied in the context of environmental science and toxicology due to its presence in various combustion products and its potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-7-methanol, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the reduction, dehydration, and dehydrogenation of precursor compounds to form the benzo(a)pyrene structure . The specific conditions for these reactions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzo(a)pyrene derivatives often involves the use of large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized equipment to handle the toxic and potentially carcinogenic nature of the compounds involved .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-7-methanol, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Various substituents can be introduced into the benzo(a)pyrene structure through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled pH and temperature, to proceed efficiently .
Major Products
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of benzo(a)pyrene. These products are often studied for their biological activity and potential health impacts .
Scientific Research Applications
Benzo(a)pyrene-7-methanol, 3-hydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Medicine: Research into the compound’s effects on human health, including its potential carcinogenicity, is ongoing.
Mechanism of Action
The mechanism by which benzo(a)pyrene-7-methanol, 3-hydroxy- exerts its effects involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA and cause mutations. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the compound’s effects on gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to different chemical properties.
Uniqueness
Benzo(a)pyrene-7-methanol, 3-hydroxy- is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. This makes it a valuable compound for studying the detailed mechanisms of PAH toxicity and metabolism .
Properties
CAS No. |
79418-86-3 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
7-(hydroxymethyl)benzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O2/c22-11-14-2-1-3-15-16-7-4-12-6-9-19(23)17-8-5-13(10-18(14)15)21(16)20(12)17/h1-10,22-23H,11H2 |
InChI Key |
NXYDPLHGPNITDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=C1)C=C5)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




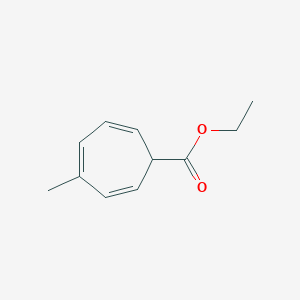


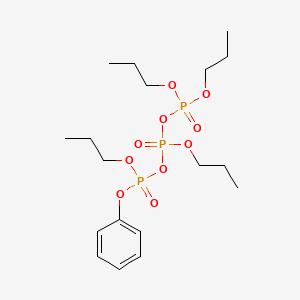
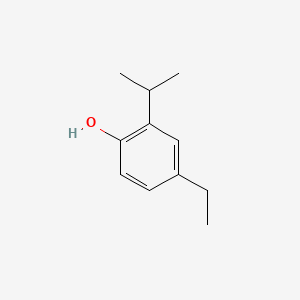
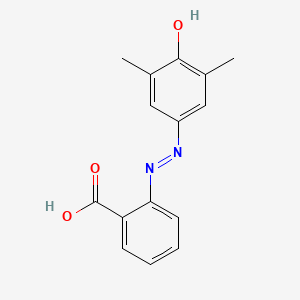
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
